ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-7-15(8-6-14)22-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)23-18/h5-10,18,23H,4,11H2,1-3H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQSCOYTZPHGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate typically involves multiple steps. One common method includes the reaction of 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding tetrahydroquinoxaline form.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or quinoxaline moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce tetrahydroquinoxaline compounds.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. Ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated that compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in clinical settings .
Anticancer Activity
Quinoxaline derivatives are also recognized for their anticancer properties. Case studies have shown that compounds within this class can induce apoptosis in cancer cells through various mechanisms including the inhibition of DNA synthesis and disruption of cell cycle progression. This compound has been evaluated in vitro for its cytotoxic effects on human cancer cell lines .
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic uses in treating infections and cancer. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize the importance of green chemistry in drug synthesis. The synthesis of this compound can be achieved using environmentally benign solvents and conditions which align with sustainable practices in pharmaceutical manufacturing .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various quinoxaline derivatives including ethyl 4-[2-(6,7-dimethyl...]. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies conducted on human breast cancer cell lines demonstrated that ethyl 4-[2-(6,7-dimethyl...], when administered at varying concentrations (5 µM to 50 µM), resulted in a dose-dependent decrease in cell viability over a period of 72 hours .
Mechanism of Action
The mechanism of action of ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate, enabling comparative analysis of their properties:
Mthis compound
- Structural Difference : The ethyl ester in the target compound is replaced with a methyl ester.
- Key Implications: Lipophilicity: Methyl esters are less lipophilic than ethyl esters, which may reduce cellular uptake or bioavailability.
Ethyl 2-(2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate
- Structural Difference : The benzoate ring is replaced with a 4,5-dimethylthiophene-3-carboxylate group.
- Key Implications :
Ethyl 4-(2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamido)benzoate
- Structural Difference: The quinoxaline moiety is replaced with a 4-oxo-4,5-dihydrothiazole ring.
- Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism than quinoxalines, which may enhance in vivo stability .
N-(4-Methoxy-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Structural Difference : The ethyl benzoate ester is replaced with a 4-methoxy-2-nitrophenyl group.
- Solubility: The absence of an ester group may reduce solubility in nonpolar solvents .
Ethyl 4-(Dimethylamino)benzoate
- Structural Difference: The acetamido-quinoxaline group is replaced with a dimethylamino substituent.
- Key Implications: Reactivity: In resin chemistry, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity as a co-initiator compared to methacrylate-based amines, suggesting that electron-donating groups (e.g., dimethylamino) enhance photopolymerization efficiency. Physical Properties: The dimethylamino group improves the degree of conversion and mechanical properties in resin cements, highlighting the importance of substituent choice in material science applications .
Comparative Data Table
Biological Activity
Ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.41 g/mol. The compound features a benzoate moiety linked to a tetrahydroquinoxaline derivative through an acetamido group.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell line studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in significant cell growth inhibition. The IC50 values were reported around 15 µM after 48 hours of exposure .
The proposed mechanism of action for the anticancer activity involves:
- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in the cell cycle, preventing further proliferation .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic methodologies for ethyl 4-[...]benzoate?
The compound is synthesized via condensation reactions. A representative approach involves reacting a tetrahydroquinoxaline derivative with ethyl 4-aminobenzoate under reflux conditions. For example:
- Dissolve reactants in absolute ethanol with glacial acetic acid as a catalyst.
- Reflux for 4–6 hours, followed by solvent evaporation under reduced pressure.
- Purify the product via recrystallization or filtration (yields ~85–96% in analogous reactions) .
Key Parameters Table
| Reaction Component | Conditions/Details |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid (5 drops) |
| Temperature | Reflux (~78°C) |
| Time | 4–6 hours |
| Purification | Recrystallization (ethanol) |
Q. Which analytical techniques are critical for characterizing purity and structure?
Use a combination of:
- NMR spectroscopy (1H/13C, 2D-COSY for structural confirmation).
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation. Reference protocols from similar heterocyclic syntheses for baseline comparisons .
Q. How can stability be maintained during experimental handling?
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Conduct stability assays under varying pH and temperature (e.g., 25–60°C for 48 hours) to identify degradation thresholds.
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
Adopt the ICReDD framework ( ):
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states.
- Apply machine learning to prioritize experimental conditions (e.g., solvent, catalyst loading) from computational datasets.
- Validate predictions with small-scale experiments, creating a feedback loop to refine models .
Example Workflow
Step 1: DFT modeling → Identify energetically favorable pathways
Step 2: ML-driven parameter screening → Narrow solvent/catalyst options
Step 3: Lab validation → Compare predicted vs. actual yields
Step 4: Iterate model with experimental data
Q. How to apply Design of Experiments (DoE) for reaction optimization?
Use fractional factorial designs () to test variables like:
- Temperature (60–100°C)
- Catalyst concentration (0.1–1.0 equiv)
- Reaction time (2–8 hours).
DoE Factors Table
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (equiv) | 0.1 | 1.0 |
| Time (hours) | 2 | 8 |
| Analyze responses (yield, purity) via ANOVA to identify significant factors . |
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Q. What reactor design considerations improve scalability?
Align with CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design"):
- Use continuous-flow reactors for exothermic reactions to enhance heat dissipation.
- Optimize mixing efficiency (e.g., Reynolds number >10,000 for turbulent flow).
- Pilot-scale trials should monitor mass transfer limitations using dimensionless numbers (e.g., Damköhler) .
Q. How to evaluate bioactivity in absence of prior data?
- Design dose-response assays (e.g., 1–100 µM) against target enzymes (e.g., kinases) based on structural analogs.
- Use molecular docking (AutoDock Vina) to predict binding affinity to active sites.
- Validate with in vitro models (e.g., cell viability assays), referencing pharmacological frameworks from similar quinoxaline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
